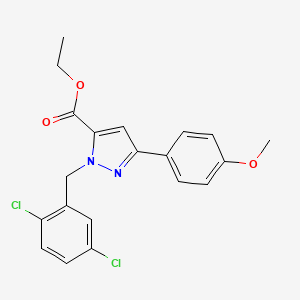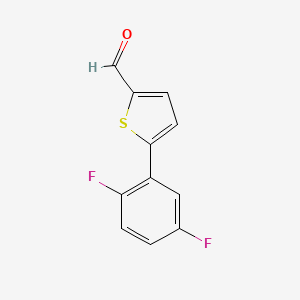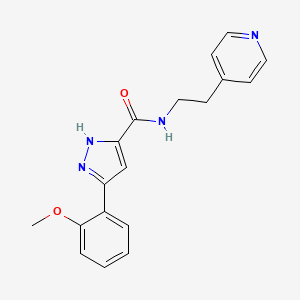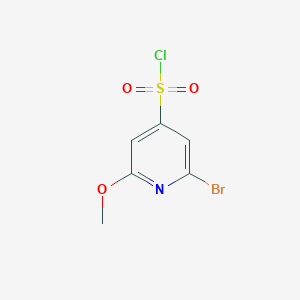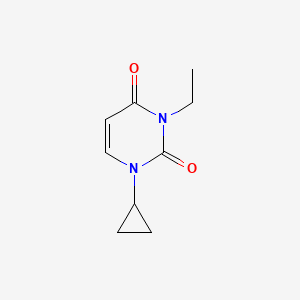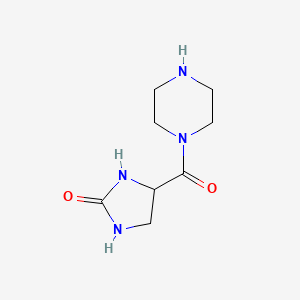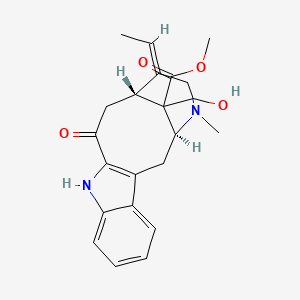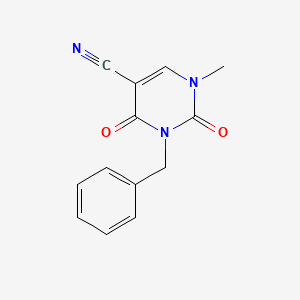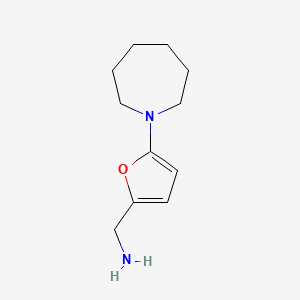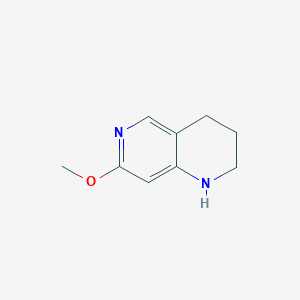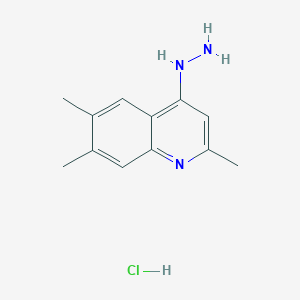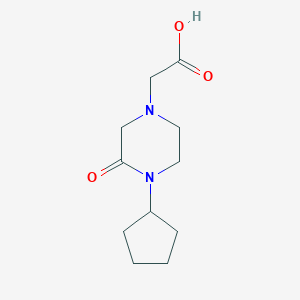
(4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by a cyclopentyl group attached to a piperazine ring, which is further substituted with an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Cyclopentylation: The introduction of the cyclopentyl group to the piperazine ring is achieved through a cyclopentylation reaction. This step often involves the use of cyclopentyl halides and a base to facilitate the substitution reaction.
Oxidation: The introduction of the oxo group (carbonyl) at the 3-position of the piperazine ring is achieved through an oxidation reaction. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Acetylation: The final step involves the introduction of the acetic acid moiety through an acetylation reaction. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学的研究の応用
(4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.
類似化合物との比較
Similar Compounds
(4-Substituted-piperazin-1-yl)cinnolines: These compounds share a similar piperazine core but differ in their substituents and overall structure.
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton, possessing interesting biological properties.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds have a similar piperazine ring but are fused with different heterocyclic systems.
Uniqueness
(4-Cyclopentyl-3-oxo-piperazin-1-YL)-acetic acid is unique due to its specific substitution pattern and the presence of both cyclopentyl and acetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C11H18N2O3 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
2-(4-cyclopentyl-3-oxopiperazin-1-yl)acetic acid |
InChI |
InChI=1S/C11H18N2O3/c14-10-7-12(8-11(15)16)5-6-13(10)9-3-1-2-4-9/h9H,1-8H2,(H,15,16) |
InChIキー |
FKPOSWHTDHMHAZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)N2CCN(CC2=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


